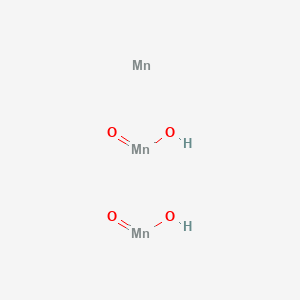














|
REACTION_CXSMILES
|
[O-2].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[OH:7][Mn:8]=[O:9].[OH:10][Mn:11]=[O:12].[Mn:13]>O>[O-2:4].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[O-2:7].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[OH:12][Mn:11]=[O:10].[OH:9][Mn:8]=[O:7].[Mn:13] |f:0.1,3.4.5,7.8.9,10.11,13.14.15|
|


|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ca+2]
|
|
Name
|
Mn3O4
|
|
Quantity
|
45.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ca+2]
|
|
Name
|
H3BO3.2Mn3O4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O[Mn]=O.O[Mn]=O.[Mn]
|
|
Name
|
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
600 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
and then milled as in Example 1
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Ca+2].B(O)(O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Ca+2]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1 mol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B(O)(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1 mol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O[Mn]=O.O[Mn]=O.[Mn]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2 mol |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |














|
REACTION_CXSMILES
|
[O-2].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[OH:7][Mn:8]=[O:9].[OH:10][Mn:11]=[O:12].[Mn:13]>O>[O-2:4].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[O-2:7].[Ca+2:2].[B:3]([OH:6])([OH:5])[OH:4].[OH:12][Mn:11]=[O:10].[OH:9][Mn:8]=[O:7].[Mn:13] |f:0.1,3.4.5,7.8.9,10.11,13.14.15|
|


|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ca+2]
|
|
Name
|
Mn3O4
|
|
Quantity
|
45.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ca+2]
|
|
Name
|
H3BO3.2Mn3O4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O[Mn]=O.O[Mn]=O.[Mn]
|
|
Name
|
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
600 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
and then milled as in Example 1
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Ca+2].B(O)(O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Ca+2]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1 mol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B(O)(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1 mol |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O[Mn]=O.O[Mn]=O.[Mn]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2 mol |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |